molecular formula C13H24O2 B2752403 2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid CAS No. 1041608-95-0

2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid

Cat. No.: B2752403
CAS No.: 1041608-95-0
M. Wt: 212.333
InChI Key: ROHHLOLAGSKPNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of cyclohexylmagnesium bromide with 2-methylbutan-2-yl bromide to form the corresponding alkylated cyclohexane. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid is unique due to the presence of both the cyclohexane ring and the 2-methylbutan-2-yl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and unique reactivity in chemical reactions .

Properties

IUPAC Name

2-[4-(2-methylbutan-2-yl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-4-13(2,3)11-7-5-10(6-8-11)9-12(14)15/h10-11H,4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHHLOLAGSKPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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